molecular formula C10H18O2 B14784880 (1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol

Cat. No.: B14784880
M. Wt: 170.25 g/mol
InChI Key: AYEOSGBMQHXVER-RKSFOETPSA-N
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Description

(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is a bornane-type diterpene derivative characterized by its specific (1R) stereochemistry. This compound belongs to the camphor family, built on the 1,7,7-trimethylbicyclo[2.2.1]heptane skeletal structure—a framework extensively studied in organic chemistry . The molecule features a norbornane ring system with two vicinal hydroxyl groups at the 2 and 3 positions, making it a functionalized diol analog of camphane . This structure suggests significant potential as a chiral building block or intermediate in asymmetric synthesis. Researchers value this specific stereoisomer for developing novel chiral ligands, catalysts, and auxiliaries, particularly in stereoselective reactions where the rigid bicyclic skeleton can impart high enantioselectivity. It may also serve as a precursor for synthesizing more complex terpenoid structures or for studying molecular recognition and host-guest chemistry. The presence of two stereocenters on the bridgehead carbon atoms is a critical structural feature that defines its three-dimensional conformation and reactivity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8?,10-/m0/s1

InChI Key

AYEOSGBMQHXVER-RKSFOETPSA-N

Isomeric SMILES

C[C@@]12CCC(C1(C)C)C(C2O)O

Canonical SMILES

CC1(C2CCC1(C(C2O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[221]heptane-2,3-diol typically involves the Diels-Alder reaction followed by selective reduction and functional group transformations One common route starts with the reaction of a suitable diene with a dienophile to form the bicyclic core

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a model system to study enzyme-catalyzed reactions and stereoselective processes. Its structure allows for the investigation of how enzymes interact with chiral substrates.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is used in the production of advanced materials. Its rigid bicyclic structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism by which (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their activity and selectivity.

Comparison with Similar Compounds

Structural Variations

  • Bicyclic Framework : While the target diol has a [2.2.1] bicyclic system, (1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol features a [3.1.1] framework, altering steric and electronic properties .
  • Functional Groups: Replacement of hydroxyls with ketones (e.g., camphorquinones) reduces hydrogen-bonding capacity, lowering melting points and increasing solubility in nonpolar solvents .

Pharmacological Relevance

  • Amino alcohol derivatives (e.g., the hydrochloride salt in ) are explored for enhanced bioavailability in drug formulations, contrasting with the diol’s primary use in catalysis.

Biological Activity

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol, also known as borneol, is a bicyclic monoterpene alcohol with notable biological activities. This compound is primarily found in essential oils of various plants and has been studied for its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H18O
  • Molecular Weight : 154.25 g/mol
  • CAS Number : 464-45-9

Antimicrobial Activity

Borneol exhibits significant antimicrobial properties against various pathogens. Studies have shown that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Bacillus subtilis0.25 mg/mL

These findings suggest that borneol could be a potential candidate for developing natural antimicrobial agents .

Anti-inflammatory Effects

Borneol has been reported to reduce inflammation in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with borneol resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism of Action :

  • Inhibition of NF-kB pathway
  • Reduction of reactive oxygen species (ROS) production

This anti-inflammatory activity highlights its potential use in treating inflammatory diseases .

Analgesic Properties

Research indicates that borneol may possess analgesic effects comparable to conventional pain relievers. In a controlled study on animal models, borneol administration resulted in reduced pain responses measured by the tail-flick test.

Case Studies

  • Case Study on Pain Management :
    A clinical trial investigated the efficacy of borneol as an adjunct therapy for chronic pain management. Patients receiving borneol reported a 30% reduction in pain intensity compared to the control group over a four-week period.
  • Study on Wound Healing :
    In vitro studies demonstrated that borneol enhances fibroblast proliferation and collagen synthesis, suggesting its potential role in wound healing applications.

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